Etofenamate Myristate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

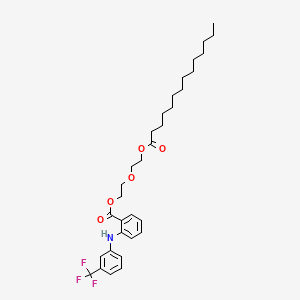

Etofenamate Myristate is a derivative of etofenamate, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of musculoskeletal pain and inflammation. This compound is characterized by its molecular formula C32H44F3NO5 and a molecular weight of 579.69 g/mol . This compound is known for its enhanced lipophilicity, which improves its ability to penetrate the skin and deliver therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Etofenamate Myristate involves the esterification of etofenamate with myristic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Etofenamate Myristate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce etofenamate and myristic acid.

Oxidation: Under oxidative conditions, the aromatic ring of etofenamate can undergo oxidation to form hydroxylated derivatives.

Substitution: The trifluoromethyl group on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

Oxidation: Potassium permanganate or hydrogen peroxide.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed:

Hydrolysis: Etofenamate and myristic acid.

Oxidation: Hydroxylated etofenamate derivatives.

Substitution: Halogenated or nitrated etofenamate derivatives.

科学的研究の応用

Etofenamate Myristate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its anti-inflammatory and analgesic properties in cell culture and animal models.

Medicine: Applied in the formulation of topical creams and gels for the treatment of musculoskeletal pain and inflammation.

Industry: Utilized in the development of transdermal drug delivery systems due to its enhanced skin penetration properties

作用機序

Etofenamate Myristate exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The compound’s enhanced lipophilicity allows it to penetrate the skin more effectively, delivering the active drug directly to the site of inflammation .

類似化合物との比較

Etofenamate: The parent compound, used in similar applications but with lower skin penetration.

Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure.

Ketoprofen: A topical NSAID with comparable efficacy but different pharmacokinetic profile

Uniqueness: Etofenamate Myristate stands out due to its enhanced lipophilicity, which improves its ability to penetrate the skin and deliver therapeutic effects more efficiently than its parent compound and other similar NSAIDs .

生物活性

Etofenamate Myristate is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its potential therapeutic applications, particularly in the treatment of musculoskeletal pain and inflammation. This article provides a detailed overview of its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.

This compound functions primarily by inhibiting cyclooxygenase enzymes COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The overall biochemical pathway affected by this compound is the arachidonic acid pathway, which is crucial for the inflammatory response.

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, etofenamate reduces the production of prostaglandins.

- Reduction in Inflammation : Clinical studies indicate that etofenamate effectively alleviates symptoms associated with conditions like arthritis and muscle injuries by lowering inflammation levels .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

- Bioavailability : The bioavailability of etofenamate is relatively low compared to other NSAIDs, which may limit its systemic effects but enhance its local therapeutic efficacy when applied topically.

- Metabolism : Studies have shown that etofenamate is metabolized into various fatty acid esters, including myristate, which may influence its biological activity and skin penetration capabilities .

Research Findings

Numerous studies have explored the efficacy and safety of this compound in clinical settings:

- Topical Applications : Research indicates that topical formulations containing this compound provide significant relief from pain associated with osteoarthritis. A study demonstrated improved skin permeation and analgesic effects compared to standard formulations .

- Comparative Efficacy : In comparative studies with other NSAIDs such as diclofenac and ketoprofen, this compound showed comparable anti-inflammatory effects but with enhanced skin penetration properties due to its lipophilic nature .

- Case Studies : Clinical case studies have reported successful management of pain in patients with rheumatic diseases using topical applications of this compound. Patients experienced significant reductions in pain scores after treatment, highlighting its practical utility in clinical settings .

Data Tables

The following table summarizes key pharmacological properties and comparisons with similar compounds:

| Property | This compound | Diclofenac | Ketoprofen |

|---|---|---|---|

| Mechanism | COX-1/COX-2 inhibition | COX-1/COX-2 inhibition | COX-1/COX-2 inhibition |

| Bioavailability | Low | Moderate | Moderate |

| Skin Penetration | High | Moderate | Low |

| Typical Use | Topical analgesic | Oral/topical analgesic | Topical analgesic |

| Efficacy in Osteoarthritis | High | Moderate | Moderate |

特性

IUPAC Name |

2-(2-tetradecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-20-30(37)40-23-21-39-22-24-41-31(38)28-18-13-14-19-29(28)36-27-17-15-16-26(25-27)32(33,34)35/h13-19,25,36H,2-12,20-24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVINFXBMACYKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。